6-[(E)-2-(furan-2-yl)ethenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is characterized by the presence of a triazolothiadiazole core, which is known for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process results in the annulation of the triazole ring onto the thiadiazole moiety. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiadiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context, but common targets include DNA, RNA, and various proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazin-5-ones: Another class of heterocycles with similar therapeutic potential
Uniqueness
6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to its unique combination of a furan ring, a methoxyphenyl group, and a triazolothiadiazole core. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H12N4O2S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-[(E)-2-(furan-2-yl)ethenyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H12N4O2S/c1-21-12-6-4-11(5-7-12)15-17-18-16-20(15)19-14(23-16)9-8-13-3-2-10-22-13/h2-10H,1H3/b9-8+ |
InChI Key |
VLTMBHIYUMNRDJ-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CO4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CO4 |
Origin of Product |
United States |
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